
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with cyclohexyl and triphenyl groups, making it a subject of interest for researchers in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of triphenylpyrylium tetrafluoroborate with cyclohexylamine. The reaction is carried out in ethanol at elevated temperatures (around 90°C) for several hours. Upon completion, the reaction mixture is cooled, and the product is precipitated out by adding a non-polar solvent like methyl tert-butyl ether (MTBE) and then filtered .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridinium ring.
Applications De Recherche Scientifique
1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism by which 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexyl and triphenyl groups can enhance binding affinity and specificity, while the pyridinium core can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: A precursor in the synthesis of 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate.
1-Cycloheptyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate: A similar compound with a cycloheptyl group instead of a cyclohexyl group.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The cyclohexyl group provides steric bulk, while the triphenyl groups enhance aromaticity and stability. This combination makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
83170-12-1 |
|---|---|
Formule moléculaire |
C29H28ClNO4 |
Poids moléculaire |
490.0 g/mol |
Nom IUPAC |
1-cyclohexyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C29H28N.ClHO4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-3,5-10,13-18,21-22,27H,4,11-12,19-20H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
UNJIFNCNEJSDLP-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)

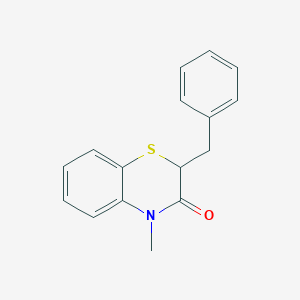
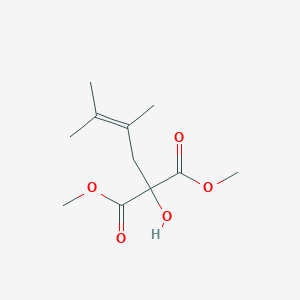

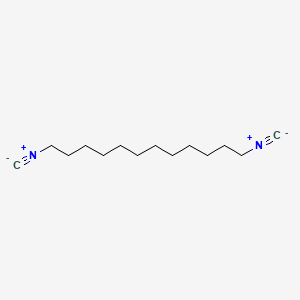

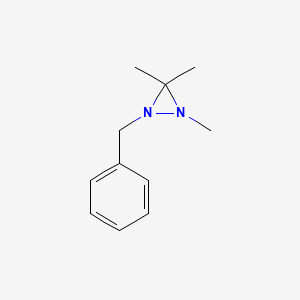

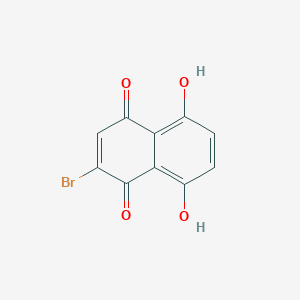
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
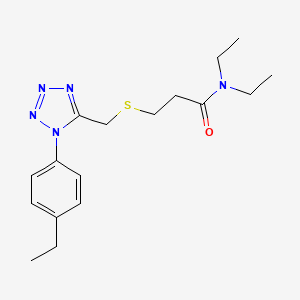
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)

